molecular formula C23H43NO3S B1353795 Tetrabutylammonium 4-toluenesulfonate CAS No. 7182-86-7

Tetrabutylammonium 4-toluenesulfonate

Cat. No. B1353795
CAS RN: 7182-86-7
M. Wt: 413.7 g/mol
InChI Key: REAVCZWUMGIGSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium 4-toluenesulfonate, also known as Tetrabutylammonium p-toluenesulfonate, is a chemical compound with the molecular formula C23H43NO3S and a molecular weight of 413.66 . It is used as an electrolyte in the preparation of conducting polymer polypyrrole (PPy) by electrochemical polymerization technique .


Synthesis Analysis

Tetrabutylammonium p-toluenesulfonate can be used as a phase transfer catalyst (PTC) in SN2 fluorinations . It is also used as a reagent to synthesize 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement reaction .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium 4-toluenesulfonate consists of a tetrabutylammonium cation and a 4-toluenesulfonate anion . The compound has a linear formula of (CH3CH2CH2CH2)4N (CH3C6H4SO3) .


Chemical Reactions Analysis

Tetrabutylammonium 4-toluenesulfonate is involved in the synthesis of 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement reaction . It is also used as an electrolyte in the preparation of conducting polymer polypyrrole (PPy) by electrochemical polymerization technique .


Physical And Chemical Properties Analysis

Tetrabutylammonium 4-toluenesulfonate is a white to light yellow to light orange crystalline powder . It has a melting point of 70-72 °C (lit.) . It is soluble in acetonitrile, forming a clear, colorless solution .

Safety And Hazards

Tetrabutylammonium 4-toluenesulfonate is classified as harmful and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and not be inhaled .

Future Directions

Tetrabutylammonium 4-toluenesulfonate has been used in the development of high-performing zinc-based batteries . By modulating the coordination of hydrated zinc ions, it enhances the redox reversibility of these batteries, offering promising future directions for the design of advanced electrolytes .

properties

IUPAC Name

4-methylbenzenesulfonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAVCZWUMGIGSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222102
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium 4-toluenesulfonate

CAS RN

7182-86-7
Record name Tetrabutylammonium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7182-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium 4-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium 4-toluenesulfonate
Reactant of Route 3
Tetrabutylammonium 4-toluenesulfonate
Reactant of Route 4
Tetrabutylammonium 4-toluenesulfonate
Reactant of Route 5
Tetrabutylammonium 4-toluenesulfonate
Reactant of Route 6
Tetrabutylammonium 4-toluenesulfonate

Citations

For This Compound
27
Citations
RM Pomaville, CF Poole - Analytical Chemistry, 1988 - ACS Publications
… Compared to published values for tetrabutylammonium 4-toluenesulfonate (6), VM values are comparable for most salts and slightly smaller for ACES, BES, TAPS, and TAPSO. It seems …
Number of citations: 51 pubs.acs.org
SK Poole, CF Poole - Journal of Chromatography A, 1988 - Elsevier
Gas-liquid chromatography was used to study the nature of solute-solvent interactions in liquid alkylammonium salts over a wide temperature range. For the tetrabutylammonium …
Number of citations: 18 www.sciencedirect.com
S Chen, D Ji, Q Chen, J Ma, S Hou, J Zhang - Nature Communications, 2023 - nature.com
… and chemical properties of hydrated zinc ions can be achieved by adjusting the coordination micro-environment with zinc phenolsulfonate and tetrabutylammonium 4-toluenesulfonate …
Number of citations: 6 www.nature.com
H Mei, J Liu, R Pajkert, L Wang… - Organic Chemistry …, 2021 - pubs.rsc.org
… Another control experiment with tetrabutylammonium 4-toluenesulfonate (7b) as a coupling partner was performed under the standard conditions, which also failed to give the desired …
Number of citations: 17 pubs.rsc.org
M Raicopol, C Dascalu, R Atasiei… - … Ninth Conference on …, 2010 - spiedigitallibrary.org
… polymerization (Fig.1) of the pyrrole monomer in an electrolyte solution containing tetrabutyl ammonium perchlorate (TBAClO4) or tetrabutylammonium 4-toluenesulfonate (…
Number of citations: 5 www.spiedigitallibrary.org
BR Kersten, SK Poole, CF Poole - Journal of Chromatography A, 1989 - Elsevier
… Tributylammonium 4-toluenesulfonate (TBA pTS), tetrabutylammonium 4-toluenesulfonate (QBA pTS), tetrabutylammonium N-(2-acetamido)-2-aminoethanesulfonate …
Number of citations: 49 www.sciencedirect.com
CF Poole - 2000 - thevespiary.org
Separations are possible in gas chromatography if the solutes differ in their vapour pressure and/or intensity of solute} stationary} phase interactions. As a minimum requirement the …
Number of citations: 2 www.thevespiary.org
Y Gao, C Yang, S Bai, X Liu, Q Wu, J Wang, C Jiang… - Chem, 2020 - cell.com
… achieved in 63% yield with a novel nickel precatalyst containing 4,40-di-adamantane-2,20-bipyridine ligand (Ni-1) Figure S1 in the presence of tetrabutylammonium 4-toluenesulfonate …
Number of citations: 46 www.cell.com
R ATASIEI, C DASCALU, N ESEANU, M RAICOPOL… - scientificbulletin.upb.ro
… electrochemical polymerization of the pyrrole monomer in an electrolyte solution containing tetrabutyl ammonium perchlorate (TBAClO4) or tetrabutylammonium 4-toluenesulfonate (…
Number of citations: 7 scientificbulletin.upb.ro
MH Abraham, CF Poole, SK Poole - Journal of Chromatography A, 1999 - Elsevier
… In Table 16 is a selection of the results of Poole and co-workers 48, 97with a rather non-polar phase (OV-17), a polar and basic phase (QPTS, tetrabutylammonium 4-toluenesulfonate), …
Number of citations: 434 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.